Nsd2-IN-4
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Overview
Description
Nsd2-IN-4 is a potent and selective inhibitor of the nuclear receptor-binding SET domain protein 2 (NSD2). NSD2 is a histone methyltransferase that plays a crucial role in chromatin remodeling and gene expression regulation. This compound has shown promise in the treatment of diseases related to NSD2, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nsd2-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or pharmaceutical companies. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Nsd2-IN-4 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Nsd2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of NSD2 in chromatin remodeling and gene expression.
Biology: Helps in understanding the molecular mechanisms of NSD2-related diseases, including cancer.
Medicine: Shows potential as a therapeutic agent for treating cancers that involve NSD2 overexpression or mutations.
Industry: Can be used in the development of new drugs targeting NSD2 and related pathways.
Mechanism of Action
Nsd2-IN-4 exerts its effects by selectively inhibiting the NSD2-SET domain. This inhibition prevents NSD2 from methylating histone H3 at lysine 36 (H3K36), a modification associated with active transcription. By blocking this activity, this compound disrupts the chromatin structure and gene expression patterns that are crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Igermetostat: An EZH2 inhibitor used in cancer research.
XY1: An analogue of SGC707, a potent inhibitor of PRMT3.
MS023 dihydrochloride: A selective inhibitor of protein arginine methyltransferases.
EPZ015666: An inhibitor of PRMT5 enzymatic activity.
Uniqueness of Nsd2-IN-4
This compound is unique in its high selectivity and potency for the NSD2-SET domain. This specificity makes it a valuable tool for studying NSD2-related pathways and developing targeted therapies for diseases involving NSD2 dysregulation .
Properties
Molecular Formula |
C18H14ClN3O3 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[3-[(7-chloro-5,8-dioxoquinolin-6-yl)amino]-1-bicyclo[1.1.1]pentanyl]but-2-ynamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-2-4-11(23)21-17-7-18(8-17,9-17)22-14-12(19)16(25)13-10(15(14)24)5-3-6-20-13/h3,5-6,22H,7-9H2,1H3,(H,21,23) |
InChI Key |
XLARJZRINWFNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NC12CC(C1)(C2)NC3=C(C(=O)C4=C(C3=O)C=CC=N4)Cl |
Origin of Product |
United States |
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